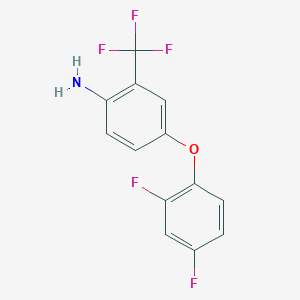

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO/c14-7-1-4-12(10(15)5-7)20-8-2-3-11(19)9(6-8)13(16,17)18/h1-6H,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRNUZJOXLEZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 4 2,4 Difluorophenoxy 2 Trifluoromethyl Aniline Within Contemporary Organic Chemistry

Significance of Fluorinated Aniline (B41778) Derivatives in Advanced Organic Synthesis

Fluorinated aniline derivatives are a cornerstone in the development of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into an aniline scaffold can dramatically alter the molecule's physicochemical properties. nbinno.com For instance, the trifluoromethyl group (-CF3), a common feature in many synthetic compounds, is known to enhance metabolic stability, bioavailability, and lipophilicity. chemimpex.com This is due to the high electronegativity of fluorine, which can influence the electron density of the entire molecule, thereby affecting its reactivity and interaction with biological targets. chemimpex.comguidechem.com

The presence of fluorine can lead to enhanced reactivity in certain chemical transformations, making these derivatives versatile building blocks for more complex structures. nbinno.com Specifically, fluorinated anilines are crucial intermediates in the synthesis of a wide array of products, including anticancer and anti-inflammatory agents. nbinno.com The strategic placement of fluorine on the aniline ring is a key aspect of modern medicinal chemistry, enabling the fine-tuning of a molecule's properties to achieve desired therapeutic effects. nbinno.com

Overview of Aryl Ether Frameworks in Modern Chemical Design

Aryl ether frameworks, particularly the diaryl ether (DE) linkage, are recognized as privileged scaffolds in medicinal and agrochemical chemistry. acs.orgnih.gov This structural motif is prevalent in numerous natural products and synthetic compounds, demonstrating a wide range of biological activities. nih.govresearchgate.net The diaryl ether bond provides a balance of rigidity and conformational flexibility, which is often crucial for effective binding to biological targets. researchgate.net

The chemical stability and specific three-dimensional arrangement of diaryl ethers contribute to their success as a core component in drug design. researchgate.net Compounds containing this framework have been developed with a broad spectrum of therapeutic and practical applications, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties. acs.orgnih.gov The synthesis of these frameworks is a significant area of research in organic chemistry, with ongoing efforts to develop more efficient and sustainable methods. researchgate.net

Structural Features and Chemical Nomenclature of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline

The compound this compound is a complex molecule with several key structural features that define its chemical identity. Its systematic IUPAC name is 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)benzenamine. The structure consists of a central aniline ring substituted with a trifluoromethyl group at the 2-position and a 2,4-difluorophenoxy group at the 4-position.

Below is a data table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)benzenamine |

| Molecular Formula | C13H8F5NO |

| Molecular Weight | 301.20 g/mol |

| CAS Number | 946663-37-2 |

This data is compiled from publicly available chemical databases and may vary slightly depending on the source.

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for this compound appears to be that of a specialized chemical intermediate rather than a widely studied end-product. Its structural motifs are common in patented compounds within the pharmaceutical and agrochemical sectors, suggesting its primary role as a building block in the synthesis of more complex, proprietary molecules.

While extensive research exists on the broader classes of fluorinated anilines and diaryl ethers, specific studies focusing solely on this compound are not abundant in publicly accessible scientific literature. This indicates a potential knowledge gap regarding the specific reactivity, and full range of applications of this particular compound. Further research could explore its potential as a lead compound in drug discovery or as a key intermediate in the development of novel materials. The synthesis of this compound likely involves multi-step processes, leveraging established methods for the formation of aryl ether linkages and the introduction of fluorine-containing functional groups.

Synthetic Strategies and Methodologies for 4 2,4 Difluorophenoxy 2 Trifluoromethyl Aniline

Retrosynthetic Analysis of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. icj-e.orgdeanfrancispress.com For this compound, two primary disconnection points are logical: the C-O bond of the diaryl ether and the C-CF₃ bond on the aniline (B41778) ring.

Disconnection of the Aryl Ether (C-O) Bond: This is a common and effective strategy for diaryl ether synthesis. amazonaws.com This disconnection leads to two key precursors: a substituted aniline derivative and a difluorophenol derivative. This approach suggests two potential forward synthetic pathways:

Path A: Nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling between a 2-(trifluoromethyl)aniline (B126271) bearing a leaving group at the 4-position and 2,4-difluorophenol (B48109).

Path B: A similar coupling reaction between 4-aminophenol (B1666318) and a trifluoromethyl-substituted difluorobenzene derivative.

Disconnection of the Aryl-Trifluoromethyl (C-CF₃) Bond: This strategy focuses on introducing the trifluoromethyl group at a later stage of the synthesis. This approach would involve the trifluoromethylation of a pre-formed diaryl ether, specifically 4-(2,4-Difluorophenoxy)aniline.

These disconnections form the basis for the primary synthetic strategies discussed in the following sections.

Approaches to the Formation of the Aryl Ether Linkage

The creation of the diaryl ether bond is a critical step in the synthesis of the target molecule. This can be achieved through classical nucleophilic substitution reactions or modern metal-catalyzed cross-coupling methods.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Difluorophenoxy Precursors

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-O bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.comacs.org In the context of synthesizing this compound, a plausible SNAr strategy involves the reaction of a phenoxide with an electrophilic aromatic ring.

The reaction typically involves a 4-halo-1-nitro-2-(trifluoromethyl)benzene precursor. The nitro and trifluoromethyl groups are strongly electron-withdrawing, which activates the halogen at the 4-position for nucleophilic attack by the 2,4-difluorophenoxide. The phenoxide is generated in situ using a suitable base. Following the formation of the diaryl ether, the nitro group is reduced to an amine to yield the final product.

Table 1: Representative Conditions for SNAr-based Diaryl Ether Synthesis

| Electrophile | Nucleophile | Base | Solvent | Temperature |

|---|---|---|---|---|

| 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | 2,4-Difluorophenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 100-150 °C |

| 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | 2,4-Difluorophenol | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 60-80 °C |

This table presents generalized conditions based on established SNAr methodologies. Specific yields and reaction times would be dependent on detailed experimental optimization.

Metal-Catalyzed C-O Cross-Coupling Reactions for Diarylether Synthesis

Metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, provide a versatile alternative for diaryl ether synthesis, often under milder conditions than traditional SNAr reactions. rsc.orgacs.org These methods typically employ copper or palladium catalysts.

The Ullmann-type reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base, often at elevated temperatures. rsc.org More recent developments have introduced the use of nano-catalysts, which can enhance catalytic activity and facilitate catalyst recovery. nih.govscispace.com

The Buchwald-Hartwig C-O cross-coupling reaction utilizes a palladium catalyst with a specialized ligand to couple aryl halides or triflates with alcohols or phenols. researchgate.net This method is known for its broad substrate scope and functional group tolerance.

Table 2: Comparison of Metal-Catalyzed C-O Coupling Methods

| Method | Catalyst System | Typical Substrates | Key Advantages |

|---|---|---|---|

| Ullmann Condensation | Cu(I) salts (e.g., CuI, Cu₂O), often with a ligand | Aryl Iodides, Aryl Bromides + Phenols | Cost-effective catalyst, well-established |

| Buchwald-Hartwig Coupling | Pd(0) or Pd(II) precursors + Phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Aryl Halides (Cl, Br, I), Triflates + Phenols | Milder conditions, high functional group tolerance |

| Nano-catalyzed Coupling | e.g., CuO nanoparticles, magnetic γ-Fe₂O₃-supported Cu | Aryl Halides + Phenols | High catalyst activity, potential for catalyst recycling nih.gov |

For the synthesis of this compound, a viable approach would be the coupling of 4-bromo-2-(trifluoromethyl)aniline (B1265437) with 2,4-difluorophenol using one of these catalytic systems.

Methodologies for Introducing the Trifluoromethyl Moiety

The trifluoromethyl group is a key functional group in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. wikipedia.org Its introduction into an aromatic ring can be achieved either by direct trifluoromethylation or by the transformation of another functional group. illinois.edu

Electrophilic Trifluoromethylation Strategies

Direct trifluoromethylation of an aromatic ring can be accomplished using electrophilic trifluoromethylating reagents. researchgate.netbeilstein-journals.org These reagents effectively deliver a "CF₃⁺" species to a nucleophilic arene. For the synthesis of the target molecule, this would involve the late-stage trifluoromethylation of 4-(2,4-Difluorophenoxy)aniline.

The amino group is a strong ortho, para-directing group, while the phenoxy group is also an ortho, para-director. With the para-position blocked, trifluoromethylation would be directed to one of the ortho positions. The position ortho to the strongly activating amino group is favored. A variety of modern reagents have been developed for this purpose.

Table 3: Common Electrophilic Trifluoromethylating Reagents

| Reagent Name | Structure/Type | Typical Conditions |

|---|---|---|

| Togni's Reagent I | Hypervalent Iodine Reagent acs.org | Often used with metal catalysts (e.g., Ni, Cu) or under photoredox conditions. researchgate.net |

| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Can react directly with electron-rich arenes, sometimes requires a promoter. beilstein-journals.org |

| Yagupolskii's Reagents | Diaryl(trifluoromethyl)sulfonium salts | Pioneering reagents for electrophilic trifluoromethylation. |

The regioselectivity of this reaction on the 4-(2,4-Difluorophenoxy)aniline substrate would be crucial in determining the viability of this synthetic route.

Functional Group Transformations to Trifluoromethyl

An alternative to direct trifluoromethylation is the conversion of a pre-existing functional group into a trifluoromethyl group. researchgate.net This multi-step approach offers another strategic pathway.

From Carboxylic Acids: An amino-diaryl ether precursor bearing a carboxylic acid at the 2-position, such as 2-amino-5-(2,4-difluorophenoxy)benzoic acid, can be converted to the trifluoromethyl group. This transformation can be achieved by treatment with sulfur tetrafluoride (SF₄) or other modern fluorinating agents. google.com

From Trihalomethyl Groups: A common industrial method involves the halogen exchange reaction (e.g., Swarts reaction) of a trichloromethyl group. google.com The synthesis would proceed from a 2-(trichloromethyl)aniline derivative, which is then treated with a fluoride (B91410) source like antimony trifluoride (SbF₃) to yield the trifluoromethyl group.

These methods, while often requiring harsher conditions, are well-established and can be highly effective for large-scale synthesis. google.com

Synthetic Routes to the Aniline Core Structure

A common and well-established method for preparing anilines is the reduction of the corresponding nitro compounds. google.com For the target molecule, this route would commence with the synthesis of a nitro-aryl precursor, specifically 1-(2,4-Difluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene. The subsequent reduction of the nitro group (-NO₂) to the primary amine (-NH₂) is the key transformation.

This reduction can be accomplished using various reagents and catalytic systems. A classic approach involves catalytic hydrogenation. For instance, the hydrogenation of 2,4-difluoro-5-chloronitrobenzene to 2,4-difluoroaniline (B146603) is effectively carried out using a 5% palladium on carbon (Pd/C) catalyst in a solvent like methanol. google.comgoogle.com This process involves the reduction of the nitro group and the hydrogenolysis of the chlorine atom. google.com Similarly, hydrazine (B178648) monohydrate can be used as a reducing agent in the presence of a catalyst to convert a nitro group to a hydroxylamine, which can be further processed. nih.gov Another method involves using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.

A patented method for preparing 4-(difluoromethoxy)aniline (B1299965) from 4-(difluoromethoxy)nitrobenzene (B73078) utilizes a co-catalysis system of ferric oxide and activated carbon, with water and hydrazine as the reducing agents. google.com These established methods for reducing nitroarenes to anilines are highly applicable to the synthesis of this compound from its nitro precursor.

Table 1: Comparison of Reducing Systems for Nitro-Aryl Precursors

| Reducing System | Catalyst | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| H₂ | 5% Pd/C | Methanol | 50 - 70 | Effective for fluorinated nitrobenzenes. google.comgoogle.com |

| Hydrazine Hydrate | Fe₂O₃ / Activated Carbon | Water | Not specified | Used for preparing fluorinated anilines. google.com |

| Hydrazine Monohydrate | Not specified | Tetrahydrofuran | 0 | Used in multi-step synthesis of aniline derivatives. nih.gov |

Direct amination of an aryl halide or sulfonate offers a more convergent synthetic route. This approach would involve the direct coupling of an ammonia (B1221849) equivalent with a pre-functionalized arene, such as 1-bromo-4-(2,4-difluorophenoxy)-2-(trifluoromethyl)benzene. Copper-catalyzed amination is a notable method for this type of transformation. For example, the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) can be achieved through a copper-catalyzed reaction between 1-iodo-2,4,6-tris(trifluoromethyl)benzene and an ammonia source. researchgate.net

Another powerful technique is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. While specific applications to this compound are not detailed in the provided sources, this methodology is broadly applicable to the formation of C-N bonds with a wide range of aryl halides and amines.

Furthermore, the direct amination of polyhalogenated benzotrifluorides with ammonia has been described. For instance, 3,4-dichlorobenzotrifluoride (B146526) can be aminated with ammonia in a polar solvent like N-methylpyrrolidone (NMP) at high temperatures (200-300°C) and pressures to yield 2-chloro-4-trifluoromethylaniline. googleapis.com This demonstrates the feasibility of introducing an amino group directly onto a highly functionalized and electron-deficient aromatic ring.

Advancements in Green Chemistry Approaches for Synthesizing Fluorinated Anilines

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methodologies. mdpi.commdpi.com This is particularly relevant in the synthesis of fluorinated compounds, which can involve harsh reagents and conditions.

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their low volatility, non-flammability, biodegradability, and tunable physicochemical properties. mdpi.comrsc.org These solvents are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). mdpi.com

DESs can serve as effective media for various organic reactions, including aminations. They can enhance the solubility of reagents and catalysts, and in some cases, even participate in the reaction. mdpi.comrsc.org For example, DESs have been successfully used as solvents in the copper-catalyzed reaction of primary amines with organoboron compounds, where they improved the solubility of anilines and boronic acids while protecting the catalyst from deactivation. mdpi.com The use of DESs provides a greener alternative to conventional volatile organic solvents, potentially leading to milder reaction conditions and improved process safety. rsc.orgresearchgate.net

Table 2: Examples of Deep Eutectic Solvents (DESs) in Synthesis

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio | Application |

|---|---|---|---|

| Choline Chloride | Urea (B33335) | 1:2 | Synthesis of chalcone (B49325) derivatives. researchgate.net |

| Choline Chloride | Lactic Acid | Not specified | Bioreduction of ketones. researchgate.net |

Developing synthetic protocols that operate under mild conditions and without the need for heavy metal catalysts is a key goal of green chemistry. acs.org Photoinduced methods are particularly promising in this regard. nih.gov

Visible-light organophotocatalytic systems have been developed for the preparation of difluoroalkyl anilines under mild, transition-metal-free conditions. nih.govacs.org These reactions can proceed via oxidative quenching cycles or through the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluorinating agent. nih.gov For instance, the perfluoroalkylation of aniline derivatives has been achieved using Rose Bengal as a photocatalyst, irradiating with a compact fluorescent lamp in the presence of a base. conicet.gov.ar Such methods offer an operationally simple and practical route to fluorinated anilines, avoiding the costs and toxicity associated with metal catalysts. acs.org Mechanochemical synthesis, which involves the grinding of solid reactants, is another solvent-free method that has been successfully applied to the preparation of fluorinated imines, precursors to anilines. mdpi.com

Optimization of Reaction Parameters and Process Efficiency for this compound Synthesis

Optimizing reaction parameters is crucial for developing a commercially viable and efficient synthesis. This involves a systematic investigation of variables such as temperature, pressure, solvent, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and waste.

In the synthesis of fluorinated anilines via halogen exchange (halex) reactions followed by reduction, key parameters are carefully controlled. The halex reaction temperature can range from 120°C to 250°C, with reaction times from 10 minutes to 72 hours. google.com The subsequent hydrogenolysis is often performed in the presence of transition metal catalysts, with hydrogen donors like hydrazine, formic acid, or elemental hydrogen. google.com

For direct amination reactions, such as the amination of 3,4-dichlorobenzotrifluoride, the temperature is typically maintained between 235°C and 250°C, with pressures ranging from 25 kg/cm ² to 42 kg/cm ². googleapis.com The choice of solvent, such as N-methylpyrrolidone, is also critical to the success of the reaction. googleapis.com

The optimization process for the synthesis of a related compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, provides a good example of parameter control. The key steps include a trifluoromethoxylation reaction at 23°C for 16 hours and a subsequent thermal rearrangement at 120°C for 20 hours in a pressure vessel. nih.gov Such detailed studies are essential for scaling up the production of complex molecules like this compound efficiently and safely.

Table 3: Optimization of a Trifluoromethoxylation Reaction

| Parameter | Condition | Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

|---|---|---|---|---|---|---|

| Temperature | 23°C | Methyl 4-(N-hydroxyacetamido) benzoate | Togni reagent II | Cs₂CO₃ | Chloroform | Not specified |

| Time | 16 hours | Methyl 4-(N-hydroxyacetamido) benzoate | Togni reagent II | Cs₂CO₃ | Chloroform | Not specified |

| Rearrangement Temp. | 120°C | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | - | - | Nitromethane | Not specified |

| Rearrangement Time | 20 hours | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | - | - | Nitromethane | Not specified |

Data derived from the synthesis of a related ortho-trifluoromethoxylated aniline derivative. nih.gov

Mechanistic Insights into the Reactivity Profile of 4 2,4 Difluorophenoxy 2 Trifluoromethyl Aniline

Electronic and Steric Influence of the Trifluoromethyl Group on Aniline (B41778) Reactivity

The trifluoromethyl (CF₃) group, positioned ortho to the amine, is a dominant factor in defining the chemical character of the molecule. Its unique properties distinguish this aniline derivative from simpler analogues.

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect (-I) significantly pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amine group. nih.gov This reduction in electron density on the nitrogen atom has two major consequences:

Decreased Basicity: Basicity in anilines is attributed to the availability of the lone pair of electrons on the nitrogen atom to accept a proton. By withdrawing electron density, the CF₃ group makes this lone pair less available for donation, rendering 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline a weaker base compared to unsubstituted aniline. doubtnut.com

Reduced Nucleophilicity: Similarly, the nucleophilicity of the amine, its ability to attack an electron-deficient center, is diminished. The electron-poor nature of the nitrogen atom makes it a less effective nucleophile in reactions such as alkylations, acylations, and additions to carbonyl groups.

The electronic influence of substituents on aniline basicity is a well-documented phenomenon. Electron-withdrawing groups decrease the basic strength, while electron-donating groups tend to increase it. doubtnut.com

Table 1: Comparison of Electronic Effects of Common Substituents on Aniline

| Substituent | Position | Electronic Effect | Impact on Basicity |

|---|---|---|---|

| -CH₃ (Methyl) | para | Electron-donating (+I, +H) | Increases |

| -OCH₃ (Methoxy) | para | Electron-donating (+M > -I) | Increases |

| -H (Hydrogen) | - | Reference | Baseline |

| -Cl (Chloro) | para | Electron-withdrawing (-I > +M) | Decreases |

| -NO₂ (Nitro) | para | Strongly electron-withdrawing (-M, -I) | Strongly Decreases |

| -CF₃ (Trifluoromethyl) | ortho/meta/para | Strongly electron-withdrawing (-I) | Strongly Decreases |

This table provides a qualitative comparison of how different substituents affect the basicity of the aniline nitrogen.

Beyond its electronic influence, the trifluoromethyl group exerts a significant steric effect. Being considerably bulkier than a hydrogen atom, its presence at the ortho position physically obstructs the approach of reagents to the adjacent amine group. mdpi.comrsc.org This steric hindrance can profoundly influence reaction outcomes:

Reaction Rates: The steric bulk can slow down the rate of reactions involving the amine group by impeding the formation of the necessary transition states.

Regioselectivity: In reactions involving the aromatic ring, the CF₃ group can direct incoming electrophiles away from the sterically crowded ortho positions. For some reactions, this can lead to enhanced selectivity for substitution at the para position relative to the amine, provided it is not blocked. nih.gov For the title compound, other positions on the aniline ring are already substituted, but this principle is crucial in the broader context of substituted aniline reactivity.

The combination of a sterically demanding and strongly deactivating group ortho to the amine function makes this compound a unique substrate, often requiring tailored reaction conditions to achieve desired transformations.

Reactivity of the Aromatic Amine Functional Group

Despite the deactivating influence of the trifluoromethyl group, the primary aromatic amine remains a versatile functional handle for a variety of chemical transformations.

Primary amines, including substituted anilines, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. The reaction proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine. mdpi.com

Given the reduced nucleophilicity of the nitrogen atom in this compound, these condensation reactions may require more forcing conditions compared to those with electron-rich anilines. This can include:

The use of acid catalysts to activate the carbonyl group.

Higher reaction temperatures.

Azeotropic removal of water to drive the equilibrium towards product formation.

The stability of the resulting imine will also be influenced by the electronic properties of the aniline moiety.

The amine group readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-aryl amide. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or trifluoromethanesulfonyl chloride) affords sulfonamides. beilstein-journals.org Trifluoromethanesulfonamides, in particular, are valuable in medicinal chemistry and agrochemicals. beilstein-journals.org

For this compound, the diminished nucleophilicity of the nitrogen may necessitate the use of more reactive acylating/sulfonylating agents or stronger bases to facilitate the reaction.

In analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), chemical derivatization is a powerful strategy to enhance the detection of analytes. nih.govresearchgate.net This is especially useful for compounds that exhibit poor ionization efficiency or chromatographic behavior. researchgate.net

The primary amine group of this compound is an ideal target for derivatization. By reacting the amine with a suitable labeling reagent, a tag can be introduced that improves its analytical properties. nih.gov Key benefits of derivatization for LC-MS/MS include:

Enhanced Ionization Efficiency: Attaching a permanently charged group or a group that is easily ionized (e.g., a tertiary amine) can significantly increase the signal intensity in the mass spectrometer.

Improved Chromatographic Separation: Modifying the polarity of the molecule can improve its retention and peak shape on a given chromatography column.

Increased Selectivity: Derivatization can shift the mass of the analyte to a region of the spectrum with less background noise, improving the signal-to-noise ratio. nih.gov

Table 2: Examples of Derivatization Reagents for Primary Amines in LC-MS Analysis

| Reagent Class | Example Reagent | Functional Group Targeted | Purpose of Derivatization |

|---|---|---|---|

| Acylating Agents | Dansyl Chloride | Primary/Secondary Amines, Phenols | Introduces fluorescent and easily ionizable group, improving sensitivity. |

| Isocyanates | Phenyl Isocyanate | Primary/Secondary Amines | Increases molecular weight and hydrophobicity, can improve chromatographic retention. |

| Chloroformates | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary/Secondary Amines | Adds a UV-active and fluorescent group for enhanced detection. |

| Hydrazines | Trimethylaminoacetohydrazide (Girard's Reagent T) | Carboxylic Acids (after activation), Ketones/Aldehydes | Introduces a pre-charged quaternary ammonium (B1175870) group for high ionization efficiency. nih.gov |

This table showcases common reagents used to modify amine groups to enhance their detectability in LC-MS and other analytical techniques.

Reactivity of the Phenoxy Ether Bridging Linkage

The diaryl ether linkage in this molecule demonstrates considerable stability under a range of chemical conditions, a property leveraged in multi-step syntheses where it serves as an intermediate. For instance, in the synthesis of kinase inhibitors like Sorafenib, the C-O ether bond remains intact during reactions targeting the aniline functional group. google.comgoogle.com

The molecule's stability is evident in its endurance through various reaction conditions without cleavage of the ether bond. These conditions include reactions with isocyanates and various basic and acidic environments used for subsequent transformations. google.comgoogle.com Specifically, the synthesis of Sorafenib from this compound often involves its reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This reaction proceeds to form a urea (B33335) linkage, targeting the amino group while leaving the diaryl ether bridge unaffected. google.com

The stability of diaryl ethers is generally high due to the strength of the C(sp²)–O bond. Cleavage typically requires harsh conditions such as high temperatures, high pressure, or the use of potent reagents like strong acids, bases, or metal catalysts. rsc.org The presence of electron-withdrawing groups, such as the trifluoromethyl and difluoro substituents on the phenyl rings, can further modulate this stability.

Table 1: Stability of the Phenoxy Ether Linkage under Representative Synthetic Conditions

| Reagent/Condition | Reaction Type | Target Group | Ether Linkage Stability |

|---|---|---|---|

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Urea formation | Amino group (-NH2) | Stable |

| Carbonyl diimidazole (CDI), then another amine | Urea formation | Amino group (-NH2) | Stable |

| Potassium carbonate (K2CO3) / Cesium carbonate (Cs2CO3) | Base in coupling reactions | Amino group (-NH2) | Stable |

Despite its general stability, the phenoxy ether C-O bond is not entirely inert. The cleavage of diaryl ether bonds is a significant area of research, particularly for biomass conversion and organic synthesis. rsc.orgresearchgate.net While specific studies on this compound are not prevalent, general methodologies for diaryl ether cleavage are applicable.

Transition metal catalysis, particularly with nickel and iron complexes, has emerged as a powerful strategy for C-O bond activation. researchgate.netacs.org Low-valent nickel catalysts, for example, can activate the otherwise unreactive C(aryl)-O bond, enabling cross-coupling reactions. acs.org Similarly, iron-catalyzed reductive cross-coupling can cleave diaryl ethers. researchgate.net

Photoredox catalysis and electrochemical methods offer milder alternatives for C-O bond cleavage. rsc.orgresearchgate.net Electrochemical methods can achieve nucleophilic aromatic substitution (SNAr) on diaryl ethers without the need for strong bases or redox reagents. rsc.org Visible-light photoredox catalysis can also facilitate C-O bond cleavage at room temperature. researchgate.net Uranyl-photocatalyzed hydrolysis represents another mild method for cleaving diaryl ethers into their constituent phenols. acs.orgnih.gov

These advanced methods suggest that while the ether linkage in this compound is stable under many traditional synthetic conditions, it possesses the potential for selective activation and cleavage, allowing for late-stage functionalization or degradation.

Regioselectivity and Electronic Directing Effects of Fluorine Substituents on the Difluorophenyl Ring

The two fluorine atoms on the phenoxy ring play a crucial role in directing the regioselectivity of potential electrophilic aromatic substitution (SEAr) reactions. Fluorine, like other halogens, exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+M). libretexts.orgwikipedia.orgnih.gov

The -I effect, stemming from fluorine's high electronegativity, deactivates the ring towards electrophilic attack compared to unsubstituted benzene. nih.gov However, the +M effect, involving the donation of a lone pair of electrons from the fluorine into the aromatic π-system, directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. libretexts.orgwikipedia.org

In the case of the 2,4-difluorophenyl ring, these effects are combined. The fluorine atoms are located at positions 2 and 4 relative to the ether oxygen.

Resonance Effect (+M): Both fluorines donate electron density into the ring, creating regions of higher electron density (partial negative charge) at the positions ortho and para to them. libretexts.org

The interplay of these effects dictates the most likely positions for electrophilic attack. The positions on the difluorophenyl ring are 3, 5, and 6.

Position 5: This position is ortho to the fluorine at C4 and meta to the fluorine at C2. It is also para to the ether oxygen. The resonance donation from the C4-fluorine and the ether oxygen strongly activates this site.

Position 3: This position is ortho to the fluorine at C2 and meta to the fluorine at C4. It is also ortho to the ether oxygen. It is activated by resonance from the C2-fluorine and the ether oxygen.

Position 6: This position is ortho to the ether oxygen but meta to both fluorine atoms.

Considering the powerful activating and directing effect of the ether oxygen (a strong +M group), electrophilic attack is overwhelmingly directed to the positions ortho and para to it. The position para to the oxygen (position 5) is the most electronically enriched and sterically accessible. The position ortho to the oxygen (position 6) is also activated, but may experience some steric hindrance. Therefore, electrophilic substitution on the difluorophenyl ring is most likely to occur at position 5. nih.gov

Table 2: Electronic Effects on the Difluorophenyl Ring for Electrophilic Aromatic Substitution

| Position | Relative to Ether Oxygen | Relative to F at C2 | Relative to F at C4 | Predicted Reactivity |

|---|---|---|---|---|

| 3 | ortho | ortho | meta | Moderately Activated |

| 5 | para | meta | ortho | Strongly Activated |

| 6 | ortho | meta | meta | Activated |

This directing effect is crucial for predicting the outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions, should the molecule be subjected to such conditions. The strong directing effects of the existing substituents provide a high degree of predictability for the regiochemical outcome. rsc.org

Strategic Derivatization and Functionalization of 4 2,4 Difluorophenoxy 2 Trifluoromethyl Aniline

Synthetic Transformations at the Aniline (B41778) Nitrogen Center

The primary amino group of the aniline moiety is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse structural motifs.

Formation of Amides, Ureas, and Thioureas

The nucleophilic nature of the aniline nitrogen facilitates its reaction with various electrophilic partners to form stable amide, urea (B33335), and thiourea (B124793) linkages. These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activities.

The synthesis of amide derivatives from anilines is a well-established transformation. For instance, the reaction of trifluoromethylphenyl amines with acid chlorides or acid anhydrides in a suitable solvent like tetrahydrofuran (B95107) (THF) can yield the corresponding trifluoromethylphenyl amides in high yields, ranging from 69% to 97%. researchgate.net The reaction conditions can be tailored based on the reactivity of the acylating agent, sometimes requiring a base such as triethylamine (B128534) or sodium hydride to facilitate the reaction. researchgate.net

Similarly, the formation of ureas and thioureas involves the reaction of the aniline with isocyanates or isothiocyanates, respectively. These reactions typically proceed under mild conditions and are known to produce a diverse range of derivatives with applications in drug discovery. mdpi.comnih.gov For example, the synthesis of N,N'-disubstituted thiourea derivatives can be achieved by reacting an aniline with an isothiocyanate in a solvent like dichloromethane (B109758) at room temperature. mdpi.com

Table 1: Examples of Amide, Urea, and Thiourea Formation from Anilines

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Yield (%) |

| Trifluoromethylphenyl amine | Acid Chloride/Anhydride | Amide | THF, 0-25 °C | 69-97 researchgate.net |

| 4-Alkoxy anilines | Phenyl isothiocyanate | Thiourea | Dichloromethane, ambient temp. | Not specified mdpi.com |

| 4-Aminoacetophenone | Phenyl isothiocyanate | Thiourea | Toluene, reflux | Not specified mdpi.com |

Alkylation and Arylation of the Nitrogen Atom

The nitrogen atom of the aniline can also undergo alkylation and arylation reactions to introduce new carbon-nitrogen bonds. N-alkylation can be achieved using various alkylating agents, and recent advancements have focused on more environmentally friendly methods. For example, a visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, which avoids the use of metallic catalysts, oxidants, and bases. nih.gov

N-arylation reactions are crucial for the synthesis of diarylamines and related structures. Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines has been shown to be a rapid and efficient method for producing 4-anilinoquinazolines, which are known for their potential anticancer properties. nih.gov

Functionalization of the Trifluoromethyl-Substituted Phenyl Ring

The phenyl ring bearing the trifluoromethyl group is susceptible to various functionalization reactions, which can further diversify the molecular structure.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing substituents onto an aromatic ring. wikipedia.org The amino group of the aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com Common SEAr reactions include nitration, halogenation, and sulfonation. wikipedia.orgbyjus.com For instance, the halogenation of anilines with bromine water can lead to the formation of polybrominated products due to the high reactivity of the aniline ring. byjus.com

However, the trifluoromethyl group is a deactivating group, which can influence the regioselectivity and feasibility of these reactions. The interplay between the activating amino group and the deactivating trifluoromethyl group will determine the outcome of the substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mit.educiac.jl.cn These reactions can be employed to introduce a wide variety of substituents onto the aromatic ring. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are widely used for this purpose. mit.educiac.jl.cn

For instance, palladium-catalyzed trifluoromethylation of aryl chlorides has been reported, allowing for the introduction of a CF3 group onto an aromatic ring using a nucleophilic CF3 source. beilstein-journals.org While this specific reaction introduces a trifluoromethyl group rather than functionalizing a ring that already contains one, the principles of transition metal catalysis are broadly applicable to the derivatization of halogenated precursors of 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline.

Chemical Modifications of the Difluorophenoxy Moiety

The difluorophenoxy part of the molecule also presents opportunities for chemical modification, although this is often more challenging than derivatizing the aniline portion. The fluorine atoms on the phenoxy ring are generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. However, advancements in C-F bond activation could potentially open up avenues for the functionalization of this moiety. ciac.jl.cn

Recent research has focused on the defluorinative functionalization of trifluoromethyl groups, which converts them into difluoromethyl motifs. researchgate.netnih.gov While this is not a direct modification of the difluorophenoxy ring, it highlights the ongoing efforts to manipulate C-F bonds in a controlled manner.

Table 2: Summary of Functionalization Strategies

| Molecular Moiety | Reaction Type | Key Transformations |

| Aniline Nitrogen | Nucleophilic Substitution | Amide, Urea, Thiourea formation |

| Aniline Nitrogen | Alkylation/Arylation | N-Alkylation, N-Arylation |

| Trifluoromethyl-Substituted Phenyl Ring | Electrophilic Aromatic Substitution | Nitration, Halogenation, Sulfonation |

| Trifluoromethyl-Substituted Phenyl Ring | Cross-Coupling Reactions | Suzuki-Miyaura, Buchwald-Hartwig |

| Difluorophenoxy Moiety | C-F Bond Activation | Potential for future functionalization |

Aromatic Substitution on the Difluorophenyl Ring

The difluorophenyl ring of this compound is a potential site for electrophilic aromatic substitution, a class of reactions pivotal for introducing new functional groups onto an aromatic system. wikipedia.orglibretexts.org The regiochemical outcome of such substitutions is dictated by the combined electronic and steric effects of the substituents already present on the ring: the two fluorine atoms and the aryloxy group.

Fluorine atoms are ortho-, para-directing yet deactivating towards electrophilic attack due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. The aryloxy group, conversely, is an activating ortho-, para-director. The interplay of these directing effects, along with steric hindrance, will govern the position of incoming electrophiles.

Nitration:

Nitration of the difluorophenyl ring would likely require forcing conditions due to the deactivating nature of the fluorine atoms. A mixture of nitric acid and sulfuric acid is a standard nitrating agent. byjus.com The incoming nitro group (-NO2) would be directed to the positions ortho and para to the activating phenoxy group. However, the positions ortho to the phenoxy group are already substituted with fluorine. Therefore, the primary site of nitration is predicted to be the position para to the phenoxy group (C5') and ortho to the C4'-fluorine.

Halogenation:

Halogenation, such as bromination or chlorination, is another key electrophilic aromatic substitution. byjus.com The reaction typically employs a halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3). google.com Similar to nitration, the incoming halogen atom is expected to be directed to the position para to the phenoxy substituent. Research on the halogenation of various aniline compounds has shown that the reaction pathways can include initial ring chlorination and hydroxylation. nih.gov

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds on aromatic rings. wikipedia.orglibretexts.org These reactions involve an alkyl halide or acyl halide and a strong Lewis acid catalyst. wikipedia.org For the difluorophenyl ring of the target molecule, the deactivating effect of the fluorine atoms would likely necessitate a highly reactive electrophile and catalyst. The substitution pattern would again be anticipated to favor the position para to the ether linkage. It is important to note that Friedel-Crafts reactions can be sensitive to the presence of amine functionalities, which can coordinate with the Lewis acid catalyst. Therefore, protection of the aniline's amino group may be a necessary prerequisite for successful Friedel-Crafts derivatization.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Difluorophenyl Ring

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(5-Nitro-2,4-difluorophenoxy)-2-(trifluoromethyl)aniline |

| Bromination | Br₂, FeBr₃ | 4-(5-Bromo-2,4-difluorophenoxy)-2-(trifluoromethyl)aniline |

| Acylation | RCOCl, AlCl₃ | 4-(5-Acyl-2,4-difluorophenoxy)-2-(trifluoromethyl)aniline |

Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Actual experimental results may vary.

Computational and Theoretical Investigations of Molecular Properties and Reactivity of 4 2,4 Difluorophenoxy 2 Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For analogous compounds like 4-nitro-2-phenoxy aniline (B41778), a related diphenyl ether derivative, the HOMO-LUMO energy gap has been computed to be around 4 eV, indicating a relatively high reactivity. asianpubs.org For this compound, the presence of multiple electron-withdrawing groups (the difluorophenoxy and trifluoromethyl groups) would be expected to lower the energy of the LUMO, potentially leading to a HOMO-LUMO gap that also suggests significant reactivity.

The distribution of the HOMO and LUMO across the molecule is also informative. It is anticipated that for this compound, the HOMO would be localized primarily on the electron-rich aniline ring, while the LUMO would be distributed over the electron-deficient trifluoromethyl-substituted ring and the difluorophenoxy moiety. This separation of frontier orbitals is characteristic of donor-acceptor systems and influences the molecule's charge transfer properties.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Relatively high (less negative) | Indicates potential for electron donation from the aniline ring. |

| LUMO Energy | Relatively low (more negative) | Indicates susceptibility to nucleophilic attack, influenced by electron-withdrawing groups. |

Note: The values in this table are illustrative and based on general principles of physical organic chemistry and data from similar molecules. Specific values would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEP map would likely show regions of negative potential (electron-rich, nucleophilic sites) around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage. Conversely, regions of positive potential (electron-poor, electrophilic sites) would be expected around the hydrogen atoms of the amine group and in the vicinity of the highly electronegative fluorine atoms of the trifluoromethyl and difluorophenoxy groups.

Such a map would predict that electrophilic attack is most likely to occur at the nitrogen and oxygen atoms, as well as potentially at certain positions on the aniline ring. Nucleophilic attack would be directed towards the carbon atom of the trifluoromethyl group and the carbon atoms attached to the fluorine atoms on the phenoxy ring.

The three-dimensional structure and conformational flexibility of this compound are key to its properties and interactions. The molecule possesses two main rotational degrees of freedom: the dihedral angles around the C-O-C ether linkage and the C-N bond of the aniline group.

Computational conformational analysis involves systematically rotating these bonds and calculating the energy of the resulting conformers. This allows for the identification of stable, low-energy conformations and the energy barriers between them.

It is expected that steric hindrance between the bulky trifluoromethyl group and the difluorophenoxy group would lead to a non-planar arrangement of the two aromatic rings. Studies on similar trifluoromethoxybenzenes have shown a preference for non-planar conformations. nih.gov The rotation around the ether linkage would likely have a significant energy barrier, leading to distinct, stable conformers. Similarly, the rotation of the amino group could be influenced by intramolecular hydrogen bonding with the ether oxygen or a fluorine atom, further stabilizing certain conformations.

Table 2: Plausible Conformations and Relative Energies of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | Twisted | Staggered | 0 |

| Local Minimum 1 | Skewed | Eclipsed | > 0 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a conformational analysis. The actual values would depend on the level of theory and basis set used in the calculations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann-type condensation. For instance, the reaction could proceed between a salt of 2,4-difluorophenol (B48109) and 1-halo-2-(trifluoromethyl)-4-nitrobenzene, followed by reduction of the nitro group.

Computational methods can be used to model this reaction pathway and characterize the structures of the transition states. A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. By locating and characterizing the transition state, chemists can gain insight into the feasibility of a reaction and the factors that control its rate. For a bimolecular reaction like the one proposed, the transition state would involve the simultaneous breaking and forming of bonds as the two reactant molecules come together.

Once the reactants, products, and transition state(s) have been identified, a reaction coordinate diagram can be constructed. This diagram plots the energy of the system as a function of the reaction progress. The difference in energy between the reactants and the transition state is the activation energy or energy barrier.

A lower energy barrier indicates a faster reaction. Computational analysis of the reaction coordinate for the synthesis of this compound would allow for the determination of the rate-limiting step and provide a quantitative measure of the reaction's kinetics. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis. While specific data for this reaction is not available, the principles of transition state theory and computational reaction dynamics provide a robust framework for its investigation.

Structure-Reactivity Relationships: A Computational Perspective

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and reactivity of molecules, dedicated research on this particular compound does not appear to be publicly available at this time.

In principle, computational methods could provide significant insights into the structure-reactivity relationships of this compound. Such studies typically involve the calculation of various molecular properties and electronic descriptors to predict and explain chemical behavior.

Predicting Sites of Chemical Transformation

Without specific computational data, the prediction of reactive sites on this compound must be based on general principles of organic chemistry. The molecule possesses several key functional groups and structural features that would be the focus of a computational investigation: the aniline amine group, the trifluoromethyl group, the difluorophenoxy moiety, and the aromatic rings.

A computational analysis, such as the calculation of a Molecular Electrostatic Potential (MEP) map, would be invaluable in visualizing the electron density distribution across the molecule. Regions of negative potential (electron-rich) would indicate likely sites for electrophilic attack, while areas of positive potential (electron-deficient) would suggest susceptibility to nucleophilic attack.

Furthermore, Fukui functions are a set of reactivity indices derived from DFT that can quantify the propensity of each atom in a molecule to undergo nucleophilic, electrophilic, or radical attack. The calculation of these indices would provide a more quantitative prediction of the most probable sites for chemical transformation. For instance, the nitrogen atom of the aniline group is expected to be a primary site for electrophilic attack due to the lone pair of electrons. Conversely, the carbon atom of the trifluoromethyl group and the carbon atoms attached to the fluorine atoms are likely to be electron-deficient and potential sites for nucleophilic attack.

Correlating Electronic Descriptors with Observed Reactivity

The correlation of electronic descriptors with the observed reactivity of this compound would form the core of a computational structure-reactivity study. Key electronic descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of the molecule's ability to donate electrons, and a higher HOMO energy generally corresponds to greater reactivity towards electrophiles. The LUMO energy reflects the molecule's ability to accept electrons, with a lower LUMO energy suggesting enhanced reactivity towards nucleophiles. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap typically implies higher reactivity.

To illustrate the type of data that would be generated in such a study, the following table presents hypothetical values for these electronic descriptors.

| Electronic Descriptor | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

In the absence of experimental or calculated data for this compound, a detailed and scientifically accurate discussion of its structure-reactivity relationships from a computational perspective is not possible. The generation of such data through dedicated computational studies would be a valuable contribution to the understanding of this compound's chemical behavior.

Prospective Utility in Advanced Organic Synthesis and Chemical Research

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline as a Versatile Synthetic Building Block

As a synthetic building block, this compound offers chemists a platform to introduce multiple fluorine atoms and a predefined structural motif into a target molecule. Fluorinated building blocks are crucial in modern chemistry, as the incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its stability, reactivity, and lipophilicity. sigmaaldrich.com The presence of distinct fluorinated environments—the trifluoromethyl group and the difluorophenoxy ring—allows for nuanced tuning of these properties.

Precursor for Novel Nitrogen-Containing Heterocyclic Systems

The primary amine (aniline) functionality is a key reactive site for the synthesis of nitrogen-containing heterocycles, which are foundational structures in many biologically active compounds. d-nb.info The aniline (B41778) group can participate in a variety of cyclization reactions to form diverse heterocyclic systems. For instance, analogous fluorinated anilines are known precursors for bicyclic heterocycles like quinolines and quinoxalines, as well as tricyclic systems such as phenazines. ossila.com The strategic placement of the trifluoromethyl group ortho to the amine can influence the regioselectivity of these cyclization reactions and the electronic properties of the resulting heterocyclic ring.

| Potential Heterocyclic System | General Reaction Type | Relevance |

| Quinazolines | Condensation with a carboxylic acid derivative | Core structure in many pharmaceuticals. |

| Benzimidazoles | Phillips condensation with aldehydes | Important scaffolds in medicinal chemistry. |

| Quinolines | Skraup synthesis or related cyclizations | Found in antimalarial drugs and other bioactive compounds. |

| Phenazines | Condensation with catechols | Used in dye synthesis and as electronic materials. |

The synthesis of such heterocycles from this specific aniline derivative would yield novel scaffolds that combine the structural features of the parent aniline with the newly formed ring system, providing a rich field for further chemical exploration. ekb.eg

Intermediate in the Construction of Complex Fluorinated Organic Molecules

The construction of complex organic molecules often relies on a strategy of assembling pre-functionalized building blocks. nih.gov this compound serves as an advanced intermediate that provides a significant portion of a target molecule's final structure. The strategic introduction of fluorine-containing groups is a major focus in fields like medicinal and agricultural chemistry. alfa-chemistry.comfluorochem.co.uk This compound allows for the simultaneous introduction of both a trifluoromethyl group and a difluorophenoxy group, which can be advantageous in multi-step syntheses by reducing the number of individual fluorination steps required.

Design and Synthesis of Advanced Fluorinated Scaffolds for Chemical Exploration

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds. This compound is an ideal candidate for the development of new fluorinated scaffolds. The aniline nitrogen can be readily derivatized through reactions like acylation, alkylation, or sulfonylation, allowing for the rapid synthesis of numerous analogues.

The resulting library of compounds, all sharing the core 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)phenyl motif, could be used in high-throughput screening for drug discovery or for identifying new agrochemicals. The inherent properties conferred by the fluorinated groups, such as enhanced metabolic stability and binding affinity, make these scaffolds particularly attractive for developing new bioactive molecules. researchgate.net

Academic Relevance in the Synthesis of Agrochemical and Dye Precursors

Fluorinated aniline derivatives are important intermediates in the production of various agrochemicals and dyes. chemimpex.com The introduction of fluorine and trifluoromethyl groups into pesticides is a well-established strategy to enhance their efficacy and stability. researchgate.netnbinno.com

Applications in Agrochemicals: Many modern herbicides, insecticides, and fungicides contain the trifluoromethyl-aniline substructure. nbinno.com This moiety is valued for its contribution to the molecule's biological activity and its resistance to metabolic degradation. This compound could serve as a key precursor for a new generation of agrochemicals where the difluorophenoxy group further modifies the compound's properties, potentially leading to improved target specificity or environmental profile.

| Agrochemical Class | Example Compound with Similar Moiety | Role of Fluorinated Aniline |

| Herbicides | Trifluralin | Key building block providing the trifluoromethylaniline core. |

| Insecticides | Fipronil | Derived from a chlorinated trifluoromethylaniline intermediate. |

| Fungicides | Fluopyram | Contains a fluorinated ring system derived from aniline precursors. |

Applications in Dyes: Aromatic amines are fundamental precursors in the synthesis of azo dyes and other colorants. The electronic properties of the aromatic ring, which are significantly influenced by the fluorine substituents, can affect the color and stability of the resulting dye. The use of this compound in dye synthesis could lead to novel colorants with enhanced properties such as lightfastness and thermal stability.

Potential in Ligand Design for Organometallic Catalysis

The design of ligands is central to the development of new organometallic catalysts. rsc.org Ligands modulate the electronic and steric environment of a metal center, thereby controlling its catalytic activity and selectivity. This compound possesses several features that make it an interesting candidate for ligand design.

The nitrogen atom of the aniline group and the oxygen atom of the ether linkage can act as potential coordination sites for a metal. Furthermore, the fluorine atoms on the phenoxy ring could engage in non-covalent interactions with the metal center or other parts of the catalytic system. The strong electron-withdrawing nature of the trifluoromethyl and difluorophenyl groups would significantly influence the electronic properties of the resulting metal complex, which is a key parameter in tuning catalytic performance. Such ligands could find applications in a range of catalytic transformations, including cross-coupling reactions and hydrogenation.

Future Research Directions and Unaddressed Challenges in the Study of 4 2,4 Difluorophenoxy 2 Trifluoromethyl Aniline

Development of Highly Stereoselective Synthetic Pathways to Chiral Derivatives

A primary challenge in contemporary drug discovery and materials science is the control of stereochemistry. For a molecule like 4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline, the introduction of chirality could unlock novel biological activities or material properties. Future research should focus on developing synthetic pathways to access enantiomerically pure derivatives.

Key Research Objectives:

Asymmetric Catalysis: The development of catalytic systems that can introduce a chiral center into the molecule with high enantioselectivity is a paramount goal. This could involve the asymmetric reduction of a precursor ketone or the stereoselective functionalization of the aniline (B41778) ring.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the aniline nitrogen could guide subsequent diastereoselective transformations, with the auxiliary being removed in a later step.

Biocatalysis: Engineered enzymes could offer a green and highly selective method for producing chiral amines and their derivatives. rochester.edu This approach could provide access to specific enantiomers that are difficult to obtain through traditional chemical synthesis. rochester.edu

The successful development of these pathways would provide access to a library of chiral building blocks, enabling a deeper exploration of their structure-activity relationships in various applications.

Table 1: Hypothetical Strategies for Stereoselective Synthesis

| Strategy | Catalyst/Reagent Example | Potential Chiral Product | Anticipated Challenge |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I) complex with a chiral phosphine (B1218219) ligand (e.g., BINAP) | Chiral amine from a precursor imine | Substrate compatibility and catalyst turnover |

| Organocatalytic Amination | Chiral phosphoric acid | α-functionalized chiral aniline | Control of regioselectivity |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic properties of this compound, influenced by the electron-withdrawing trifluoromethyl and difluorophenoxy groups, suggest that it may exhibit unique reactivity. A thorough investigation into its chemical behavior could uncover novel transformations and synthetic methodologies.

Areas for Exploration:

C-H Functionalization: Direct, late-stage functionalization of the aromatic C-H bonds offers an atom-economical way to synthesize complex derivatives. Research into transition-metal-catalyzed C-H activation at positions ortho or meta to the existing substituents could yield a diverse range of new compounds.

Photoredox Catalysis: Visible-light-mediated reactions could unlock new reaction pathways that are not accessible under thermal conditions. The trifluoromethyl group, in particular, can participate in unique single-electron transfer (SET) processes.

Reactivity of the Amine Group: Beyond simple acylation or alkylation, the aniline nitrogen could be used to direct more complex transformations or to participate in novel cyclization reactions to form heterocyclic structures.

Understanding these reactivity patterns is crucial for expanding the synthetic utility of this scaffold and for designing more efficient routes to complex target molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of derivatives of this compound, modern synthesis technologies such as flow chemistry and automated platforms should be integrated into the research workflow.

Advantages and Research Goals:

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. nih.gov Developing a robust flow synthesis for the core scaffold or its key intermediates would be a significant advancement. nih.govnih.gov This could enable the rapid production of material for further studies.

Automated Synthesis: Robotic platforms can be used to perform high-throughput reaction screening and optimization, systematically exploring a wide range of reaction conditions, catalysts, and substrates. This would accelerate the discovery of novel derivatives and the optimization of reaction protocols. nih.gov

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow process without isolating intermediates can dramatically improve efficiency and reduce waste. nih.gov

Table 2: Potential Flow Chemistry Parameters for Synthesis

| Parameter | Potential Range | Objective |

|---|---|---|

| Temperature | 25 - 200 °C | Optimize reaction rate and selectivity |

| Residence Time | 1 - 60 minutes | Ensure complete conversion |

| Pressure | 1 - 10 bar | Maintain solvent in the liquid phase |

The integration of these technologies would not only enhance the efficiency of synthesis but also provide more precise control over reaction outcomes, leading to higher purity products.

Multidisciplinary Research Prospects in Material Science and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an attractive candidate for applications beyond medicine, particularly in material science and supramolecular chemistry.

Potential Applications:

Organic Electronics: The fluorinated aromatic rings can impart desirable properties for organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs), such as enhanced electron transport and improved stability.

Liquid Crystals: The rigid, anisotropic structure of derivatives could lead to the formation of liquid crystalline phases, with potential applications in display technologies.

Supramolecular Assembly: The aniline nitrogen can act as a hydrogen bond donor, while the ether oxygen and fluorine atoms can act as acceptors. This functionality could be exploited to design self-assembling systems that form well-defined nanostructures, such as gels, fibers, or vesicles.

Polymer Science: The aniline moiety can be used as a monomer for the synthesis of novel polyanilines or other functional polymers. The fluorine content would likely bestow these materials with high thermal stability, chemical resistance, and low surface energy.

Future multidisciplinary collaborations will be essential to fully explore the potential of this compound and its derivatives in these advanced applications. Probing its photophysical properties, self-assembly behavior, and performance in electronic devices are key unaddressed challenges that could lead to significant scientific breakthroughs.

Q & A

Q. What are the key synthetic routes for preparing 4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nitration of 2,4-difluorophenol followed by nucleophilic aromatic substitution with 2-(trifluoromethyl)aniline. Key steps include:

- Nitration : Use concentrated HNO₃/H₂SO₄ at 0–5°C to minimize byproducts.

- Substitution : Employ polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Yield optimization requires strict moisture control and inert atmospheres to prevent hydrolysis of the trifluoromethyl group .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹⁹F NMR to identify substituent positions and coupling patterns. For example, the ¹⁹F NMR spectrum shows distinct shifts for -CF₃ (~-60 ppm) and aromatic fluorine atoms (-110 to -120 ppm) .

- Purity Assessment : LC-MS (ESI+) with a C18 column to detect impurities (<2%).

- Functional Group Verification : FT-IR peaks at ~3400 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-F stretch) .

Q. How do fluorine substituents influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine atoms enhance lipophilicity (measured via logP ≈ 3.2) and metabolic stability (e.g., resistance to cytochrome P450 oxidation). ¹⁹F NMR quantifies electronic effects on aromatic rings, while XPS confirms surface composition (F/C ratio ~0.25). Solubility in DMSO (>50 mg/mL) facilitates biological testing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:

- Electron-withdrawing effects of -CF₃ lower the LUMO energy, favoring NAS at the para position.

- Solvent effects (e.g., DMF vs. THF) are simulated using the PCM model to optimize dielectric constants .

- Hammett plots correlate σ values of substituents with reaction rates, validated experimentally via kinetic studies .

Q. What strategies resolve contradictions in reported biological activities of derivatives with varying substituents?

- Methodological Answer :

- Systematic SAR Studies : Compare derivatives with -OCH₃, -Cl, and -CF₃ substituents using standardized assays (e.g., IC₅₀ in kinase inhibition).

- Meta-Analysis : Adjust for variables like cell line specificity (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).

- Computational Docking : AutoDock Vina or Schrödinger Suite identifies binding mode variations. For instance, -CF₃ may sterically hinder interactions in certain protein pockets .

Q. What methodologies optimize the design of derivatives with improved target binding affinity?

- Methodological Answer :

- Bioisosteric Replacement : Replace -CF₃ with -SF₅ or -OCF₃ to balance steric and electronic effects.

- Fragment-Based Screening : Screen a library of 500+ fragments (e.g., Maybridge Rule of 3 compliant) to identify pharmacophores.

- Binding Kinetics : Surface Plasmon Resonance (SPR) measures on/off rates (e.g., KD < 100 nM for kinase inhibitors). Iterative optimization cycles refine substituent positions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic stability of fluorinated aniline derivatives?

- Methodological Answer :

- Controlled Comparative Studies : Test derivatives under identical conditions (e.g., liver microsomes from the same species).

- Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolite formation via HPLC-radiodetection.

- Computational ADME : SwissADME predicts metabolic soft spots (e.g., -NH₂ oxidation) to guide structural modifications .

Safety and Handling

Q. What precautions are critical when handling fluorinated anilines during synthesis?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, respirators) due to potential hepatotoxicity.

- Waste Disposal : Neutralize acidic byproducts (e.g., HNO₃ residues) with NaHCO₃ before disposal.

- Storage : Store under argon at -20°C to prevent amine oxidation .

Experimental Design

Q. How to design experiments assessing the impact of electron-withdrawing groups on electronic properties?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing strength (-CF₃ vs. -NO₂).

- UV-Vis Spectroscopy : Compare λmax shifts in π→π* transitions (e.g., 270 nm for -CF₃ vs. 290 nm for -OCH₃).

- DFT Calculations : Map electrostatic potential surfaces to visualize charge distribution .

Retrosynthesis Analysis